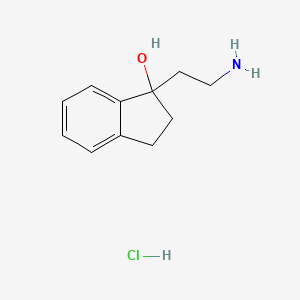
2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a pyridazine derivative that has been extensively studied for its potential therapeutic applications. This compound is synthesized through a multi-step process, and its mechanism of action involves the modulation of certain biochemical and physiological pathways. In
Applications De Recherche Scientifique
- La structure chimique unique du composé suggère un potentiel en tant qu’agent anticancéreux. Les chercheurs ont étudié ses effets sur les lignées cellulaires cancéreuses, en particulier dans l’inhibition de la croissance tumorale et des métastases. Des études plus approfondies sont nécessaires pour élucider ses mécanismes précis et évaluer son efficacité in vivo .
- Les maladies neurodégénératives, telles que la maladie d’Alzheimer et la maladie de Parkinson, sont caractérisées par des dommages neuronaux. Certaines études ont exploré les effets neuroprotecteurs de ce composé, visant à atténuer le stress oxydatif, l’inflammation et l’apoptose neuronale. Sa capacité à moduler des voies spécifiques nécessite des investigations supplémentaires .
- L’inflammation chronique contribue à diverses maladies. Des recherches préliminaires indiquent que ce composé peut posséder des propriétés anti-inflammatoires en ciblant des médiateurs inflammatoires spécifiques. Comprendre son impact sur les réponses immunitaires pourrait conduire à de nouvelles stratégies thérapeutiques .
- Les maladies cardiovasculaires restent un problème de santé mondial. Les chercheurs ont examiné les effets vasodilatateurs de ce composé, ce qui pourrait le rendre utile pour la gestion de l’hypertension ou l’amélioration du flux sanguin. Son impact sur la fonction endothéliale et la santé vasculaire mérite d’être étudié plus en profondeur .
- Dans la lutte contre les agents pathogènes résistants aux médicaments, les scientifiques ont étudié l’activité antimicrobienne de ce composé. Il s’avère prometteur contre les bactéries, les champignons et même certaines souches résistantes aux médicaments. Des modifications structurelles pourraient améliorer son efficacité et réduire sa toxicité .
- Au-delà d’applications spécifiques, ce composé sert d’outil précieux en biologie chimique et en chimie médicinale. Les chercheurs l’utilisent comme un échafaudage pour concevoir de nouvelles molécules aux propriétés souhaitées. En modifiant sa structure, ils visent à créer des thérapies ciblées pour diverses maladies .
Potentiel anticancéreux
Propriétés neuroprotectrices
Activité anti-inflammatoire
Applications cardiovasculaires
Potentiel antimicrobien
Biologie chimique et chimie médicinale
Mécanisme D'action
The mechanism of action of 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one involves the modulation of certain biochemical and physiological pathways. Studies have shown that this compound can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). Additionally, this compound can activate certain signaling pathways, including the protein kinase A (PKA) pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific pathway that is modulated. Studies have shown that this compound can reduce inflammation, induce apoptosis in cancer cells, and improve cognitive function in animal models. Additionally, this compound has been shown to have potential as a treatment for certain neurological disorders, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one in lab experiments include its potential as a therapeutic agent for a variety of diseases and its ability to modulate specific biochemical and physiological pathways. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many future directions for research on 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one. One area of research could focus on the development of more efficient synthesis methods for this compound. Additionally, research could explore the potential of this compound as a treatment for other diseases, including autoimmune disorders and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one involves a multi-step process that begins with the reaction of 2-chloro-5-fluorobenzyl chloride with sodium azide to form 2-azido-5-fluorobenzyl chloride. This intermediate is then reacted with 4-fluorophenylhydrazine to form this compound. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSXECIFCBGMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-Fluorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2468110.png)

![N-(3-cyanothiolan-3-yl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2468113.png)
![3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2468114.png)

![N-1,3-benzodioxol-5-yl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2468116.png)


![1-(3-Benzyl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2468125.png)
![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B2468127.png)
![3-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2468128.png)
![2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468130.png)

![[2-(Oxan-4-yl)-2-oxoethyl] benzoate](/img/structure/B2468132.png)